1-(Bromomethoxy)butane
Overview
Description
Preparation Methods
1-(Bromomethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrogen bromide in the presence of a strong acid, such as sulfuric acid . This reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom.
Another method involves the Williamson Ether Synthesis, where an alkoxide nucleophile reacts with a primary alkyl halide . In this case, the alkoxide is generated by deprotonating an alcohol with a strong base like sodium hydride, and then reacting it with a bromomethane derivative to form this compound.
Chemical Reactions Analysis
1-(Bromomethoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the bromine atom with a hydroxyl group to form butanol.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the specific reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with a hydroxide ion would yield butanol, while elimination would produce butene.
Scientific Research Applications
1-(Bromomethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Bromomethoxy)butane exerts its effects is primarily through its reactivity as a haloalkane. It can participate in nucleophilic substitution and elimination reactions, which are fundamental processes in organic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
1-(Bromomethoxy)butane can be compared with other similar compounds, such as:
1-Bromobutane: A primary haloalkane that is also prone to S_N2 reactions and is commonly used as an alkylating agent.
2-Bromobutane: A secondary haloalkane with different reactivity due to the position of the bromine atom.
1-Bromo-4-(bromomethoxy)butane: A compound with two bromine atoms, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications compared to other haloalkanes.
Properties
IUPAC Name |
1-(bromomethoxy)butane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSBCGFVAMIDBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563244 | |
Record name | 1-(Bromomethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59375-51-8 | |
Record name | 1-(Bromomethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.